molecular formula C19H27ClN4O3 B2773179 N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-chlorophenyl)ethanediamide CAS No. 1234981-82-8

N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-chlorophenyl)ethanediamide

Cat. No.: B2773179
CAS No.: 1234981-82-8
M. Wt: 394.9
InChI Key: IBIGDDVLIORQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-chlorophenyl)ethanediamide is a synthetic organic compound supplied for non-human research applications. This molecule features a complex structure incorporating a piperidine ring—a privileged scaffold in medicinal chemistry—capped with a tert-butylcarbamoyl group, and an ethanediamide (oxalamide) linker connected to a 2-chlorophenyl moiety. The presence of these functional groups makes it a compound of significant interest in early-stage chemical and pharmacological exploration. Research Applications and Value: Compounds with piperidine and ethanediamide structures are frequently investigated in drug discovery for their potential to interact with various biological targets. Specifically, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been identified as a key structure in the development of novel NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of diseases, including autoimmune, neurodegenerative, and metabolic disorders . Furthermore, the ethanediamide functional group is a known pharmacophore that can contribute to target binding affinity and selectivity. This compound is intended for use in in vitro biochemical and cell-based assays to elucidate structure-activity relationships (SAR) and mechanism of action. Note on Use: This product is intended for research use only by qualified laboratory professionals. It is not for diagnostic or therapeutic use in humans or animals, and it must not be used for any household purposes.

Properties

IUPAC Name

N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-(2-chlorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN4O3/c1-19(2,3)23-18(27)24-10-8-13(9-11-24)12-21-16(25)17(26)22-15-7-5-4-6-14(15)20/h4-7,13H,8-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIGDDVLIORQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-chlorophenyl)ethanediamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The tert-butylcarbamoyl group can be introduced through a reaction with tert-butyl isocyanate. The final step involves the formation of the oxalamide linkage, which can be achieved through a condensation reaction with oxalyl chloride and the appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-chlorophenyl)ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the chlorine atom with various nucleophiles.

Scientific Research Applications

N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-chlorophenyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-chlorophenyl)ethanediamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-chlorophenyl)ethanediamide can be compared with other similar compounds, such as:

These compounds share structural similarities, such as the presence of a piperidine ring and a tert-butylcarbamoyl group. the unique combination of functional groups in this compound gives it distinct chemical properties and biological activities.

Biological Activity

N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-chlorophenyl)ethanediamide, a complex organic compound, has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, therapeutic applications, and research findings regarding this compound.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C20H30N4O2\text{C}_{20}\text{H}_{30}\text{N}_{4}\text{O}_{2}

Key Properties

PropertyValue
Molecular Weight406.5 g/mol
Molecular FormulaC20H30N4O2
CAS Number1234844-29-1

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Piperidine Derivative : Tert-butylcarbamoyl chloride reacts with piperidine to yield a piperidine derivative.
  • Coupling Reaction : The piperidine derivative is then coupled with 2-chlorophenyl ethylenediamine to form the final product.
  • Purification : The compound is purified through crystallization or chromatography to ensure high purity suitable for biological testing.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may act as an enzyme inhibitor or receptor ligand, influencing various biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or bacterial infections.
  • Receptor Modulation : It may bind to specific receptors, altering cellular signaling and impacting physiological responses.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains comparable to standard antibiotics like ciprofloxacin and fluconazole .

Anticancer Potential

In vitro studies have shown that compounds similar to this compound possess anticancer activities. They have been evaluated using assays such as the MTT assay, which measures cell viability and proliferation in cancer cell lines .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives, highlighting that certain compounds showed potent activity against resistant bacterial strains .
  • Anticancer Activity : Another study focused on the anticancer potential of related compounds, revealing that some derivatives exhibited promising results in inhibiting tumor growth in vitro .
  • Molecular Docking Studies : Advanced molecular docking studies have been conducted to predict the binding affinity of these compounds to target proteins, suggesting that they could serve as leads for drug development in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-chlorophenyl)ethanediamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Coupling the tert-butylcarbamoyl-piperidine intermediate with a chlorophenyl-containing moiety via amide bond formation. This may use reagents like propionyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2 : Purification via silica gel column chromatography (e.g., eluting with ethyl acetate/hexane gradients) to isolate the product. Yield optimization requires controlled temperatures (e.g., 80°C for coupling reactions) and inert atmospheres .
  • Validation : Monitor reactions using TLC and confirm intermediates via 1H^1H-NMR before proceeding to subsequent steps .

Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR spectroscopy to verify proton environments and carbon backbone integrity. For example, the tert-butyl group’s singlet at ~1.4 ppm and the chlorophenyl aromatic signals between 7.2–7.6 ppm are critical markers .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) and rule out impurities.
  • HPLC : Reverse-phase chromatography with UV detection (e.g., λ = 254 nm) to assess purity ≥95% .

Q. What safety precautions should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent uncontrolled reactions .
  • Storage : Store at –20°C in airtight containers under nitrogen to prevent degradation .

Q. How can researchers determine the solubility profile of this compound for in vitro assays?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO (common stock solvent), followed by dilution in PBS or cell culture media. Use sonication or heating (≤37°C) to aid dissolution .
  • Quantification : Measure saturation points via UV-Vis spectroscopy at λmax ~255 nm (if conjugated π-systems are present) .

Advanced Research Questions

Q. What experimental strategies are used to evaluate the compound’s receptor binding affinity and functional antagonism?

  • Methodological Answer :

  • Calcium Mobilization Assays : Use CHO-K1 cells expressing target receptors (e.g., CB1) loaded with fluorescent dyes (e.g., Calcein-4 AM). Measure intracellular Ca2+^{2+} flux via automated plate readers (e.g., FlexStation) upon compound treatment. Calculate Ke values using Schild regression analysis .
  • Radioligand Binding : Compete with 3H^3H-labeled ligands (e.g., CP-55940 for CB1) in membrane preparations. Determine IC50_{50} and convert to Ki_i using Cheng-Prusoff equations .

Q. How can structural modifications improve the compound’s metabolic stability without compromising activity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute labile groups (e.g., ester linkages) with stable analogs (e.g., amides or heterocycles). For example, replacing tert-butylcarbamoyl with cyclopropylcarbamoyl may enhance resistance to hepatic CYP450 enzymes .
  • Prodrug Design : Introduce enzymatically cleavable groups (e.g., phosphonates) to improve bioavailability. Validate stability in simulated gastric fluid (pH 2.0) and human liver microsomes .

Q. What approaches resolve contradictions in pharmacological data across different assay systems (e.g., cell-based vs. tissue-based models)?

  • Methodological Answer :

  • Assay Cross-Validation : Compare results from calcium flux (cell-based) and isolated tissue contractility (e.g., guinea pig ileum for CB1 activity). Control for variables like receptor density and coupling efficiency .
  • Solubility and Aggregation Checks : Use dynamic light scattering (DLS) to detect colloidal aggregates in assay buffers, which may cause false positives/negatives .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict binding poses in receptor active sites (e.g., CB1 transmembrane domain) using software like GROMACS. Focus on hydrogen bonding with Ser383 and hydrophobic interactions with Val282 .
  • ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP, BBB permeability, and hERG liability. Prioritize derivatives with logP 2–4 and minimal hERG inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.